

# (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** (R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate

**Cat. No.:** B118113

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This technical guide provides an in-depth overview of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**, a valuable chiral building block in organic synthesis and drug discovery. This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in the development of novel therapeutics, particularly focusing on its role in asymmetric synthesis.

## Core Physicochemical and Molecular Data

**(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate**, also known as N-Boc-(R)-2-methylpyrrolidine, is a carbamate-protected form of the chiral amine (R)-2-methylpyrrolidine. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub>	
Molecular Weight	185.26 g/mol	
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Density	0.842 g/mL at 25 °C (for (R)-2-methylpyrrolidine)	<a href="#">[1]</a>
Optical Rotation	[α]D <sub>20</sub> = -18 ± 2° (c=1 in MeOH) (for (R)-2-methylpyrrolidine)	<a href="#">[1]</a>
Storage Temperature	2 - 8 °C	<a href="#">[1]</a>

Note: Some physical properties listed are for the parent amine, (R)-2-methylpyrrolidine, as specific data for the N-Boc protected form is not readily available in cited literature.

## Enantioselective Synthesis Protocol

The synthesis of **(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** can be achieved through a stereospecific route starting from the commercially available chiral precursor, (S)-prolinol. The following protocol is adapted from established procedures in the field.[\[2\]](#)

### Step 1: Boc Protection of (S)-Prolinol

- To a solution of (S)-prolinol in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base like triethylamine (Et<sub>3</sub>N).
- Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.
- The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

### Step 2: Conversion of the Hydroxymethyl Group to a Leaving Group

- The hydroxyl group of the Boc-protected (S)-prolinol is converted into a good leaving group, typically a mesylate or tosylate.
- Dissolve the alcohol in a suitable solvent like DCM and cool to 0 °C.
- Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl).
- The reaction is stirred at low temperature and then allowed to warm to room temperature.
- Work-up involves washing with aqueous solutions to remove salts, followed by drying and concentration of the organic phase to yield the sulfonate ester.

### Step 3: Reductive Cleavage to Form the Methyl Group

- The sulfonate ester is then subjected to reductive cleavage to afford the desired methyl group with inversion of stereochemistry.
- A solution of the sulfonate ester in an anhydrous solvent such as tetrahydrofuran (THF) is treated with a reducing agent like lithium triethylborohydride (LiBH<sub>3</sub>Et<sub>3</sub>).<sup>[2]</sup>
- The reaction is typically heated to reflux to ensure complete conversion.
- After cooling, the reaction is carefully quenched with water and the product is extracted into an organic solvent.
- The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure **(R)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

## Application in Asymmetric Synthesis and Drug Discovery

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a significant number of FDA-approved drugs.<sup>[3]</sup> Their rigid, five-membered ring system provides

a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets.

**(R)-tert-Butyl 2-methylpyrrolidine-1-carboxylate** serves as a key chiral building block in the synthesis of complex molecules with high enantiomeric purity. Its applications span various therapeutic areas, including the development of inhibitors for enzymes such as the enoyl-acyl carrier protein reductase (InhA) from *Mycobacterium tuberculosis*, a critical target for anti-TB drug discovery.[4]

The following diagram illustrates a conceptual workflow for the utilization of **(R)-tert-butyl 2-methylpyrrolidine-1-carboxylate** in a drug discovery program.



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